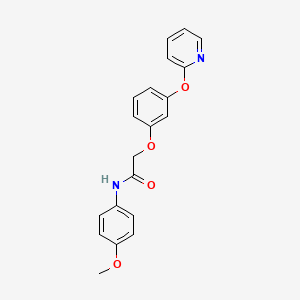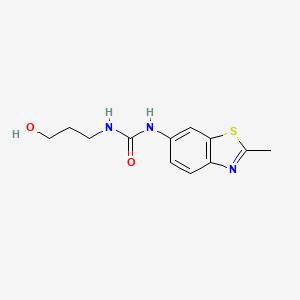
1-(4-bromophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazole-4-carboxamide is a chemical compound that has been the focus of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of pyrazole derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazole-4-carboxamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of protein kinase B (AKT), which is a signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazole-4-carboxamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-bromophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazole-4-carboxamide in lab experiments include its ability to inhibit various enzymes and signaling pathways, as well as its potential as a therapeutic agent for various diseases. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its efficacy and safety.
Future Directions
There are several future directions for research on 1-(4-bromophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazole-4-carboxamide. These include further studies on its mechanism of action, its potential as a therapeutic agent for various diseases, and its safety and toxicity. Additionally, there is a need for research on the development of new derivatives of this compound that may possess improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazole-4-carboxamide involves the reaction of 4-bromoacetophenone with pyridine-3-carboxaldehyde to form 4-(4-bromophenyl)-3-pyridin-3-ylbut-3-en-2-one. This intermediate is then reacted with methylhydrazine to form 1-(4-bromophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazole-4-carboxamide.
Scientific Research Applications
1-(4-bromophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazole-4-carboxamide has been studied for its potential as a therapeutic agent in various scientific research studies. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(4-bromophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c1-12-16(17(23)20-10-13-3-2-8-19-9-13)11-21-22(12)15-6-4-14(18)5-7-15/h2-9,11H,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKGRQPSRVHWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Br)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Carbamoyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-5'-carboxylic Acid Ethyl Ester](/img/structure/B7538185.png)
![2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7538189.png)
![N-[2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethyl]-3-(3-oxo-1,4-benzothiazin-4-yl)propanamide](/img/structure/B7538196.png)

![[4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7538226.png)

![methyl 4-[(2-pyridin-2-yl-3H-benzimidazol-5-yl)carbamoyl]benzoate](/img/structure/B7538235.png)



![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7538281.png)

